2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
Description
This compound features a benzothiazole core substituted with two fluorine atoms at positions 5 and 6, a ketone group at position 3, and an acetic acid moiety at position 1. Its molecular formula is C₉H₅F₂NO₃S, with an approximate molecular weight of 245.2 g/mol (inferred from analogs in and ).
Properties
Molecular Formula |
C9H5F2NO3S |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-(5,6-difluoro-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H5F2NO3S/c10-5-1-4-7(2-6(5)11)12(3-8(13)14)16-9(4)15/h1-2H,3H2,(H,13,14) |
InChI Key |
QQORHJPEJRUQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N(SC2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetylation: The final step involves the acetylation of the benzothiazole derivative to form the acetic acid moiety. This can be done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The difluoro and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences
The target compound is compared to four analogs (Table 1):
Table 1: Structural and Molecular Comparisons
Electronic and Reactivity Comparisons
- Fluorination Effects: The target compound’s 5,6-difluoro substitution increases electron-withdrawing effects compared to the mono-fluorinated analog and non-fluorinated analog . This lowers the pKa of the acetic acid group, enhancing acidity and influencing solubility in polar solvents. The benzodiazole analog lacks sulfur, reducing aromaticity and altering hydrogen-bonding capacity compared to the benzothiazole core.
- Functional Group Variations: The 3-oxo group in the target compound and analogs stabilizes the enolic form, enhancing resonance stabilization. In contrast, the 2-oxo group in shifts reactivity toward electrophilic substitution at position 5.
Biological Activity
2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : 2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
- Molecular Formula : C9H6F2N2O2S
- Molecular Weight : 232.22 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzothiazole moiety is significant as it has been shown to enhance the compound's affinity for certain enzymes and receptors involved in disease pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been found to inhibit specific enzymes that are crucial in cancer metabolism.
- Antioxidant Properties : It exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.
- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(5,6-Difluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid against various cancer cell lines.
The compound demonstrated a dose-dependent inhibition of cell growth in these lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate its potential application in treating infections caused by resistant bacterial strains.
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability (p < 0.05), with morphological changes indicative of apoptosis observed under microscopy.
Study 2: Antimicrobial Properties
In another investigation published in the Journal of Antimicrobial Agents, the compound was tested against a panel of bacterial strains. The results showed that it was particularly effective against Gram-positive bacteria, with significant bactericidal activity observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
